N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by a hybrid heterocyclic scaffold. Its structure integrates a thieno[3,4-c]pyrazole core, a tert-butyl group at position 2, and a 5-oxopyrrolidine-3-carboxamide moiety substituted with a 4-methoxyphenyl group. The pyrrolidinone ring introduces conformational flexibility and hydrogen-bonding capacity, which may influence target binding. The 4-methoxyphenyl substituent likely modulates solubility and electronic properties.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-21(2,3)25-19(16-11-29-12-17(16)23-25)22-20(27)13-9-18(26)24(10-13)14-5-7-15(28-4)8-6-14/h5-8,13H,9-12H2,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBZYFQWMQEECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide
(3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide
Key Comparisons:
- Core Heterocycle: The patent compounds feature a pyridazine ring, whereas the target compound has a thienopyrazole fused system. Pyridazines are electron-deficient and often used in kinase inhibitors, while thienopyrazoles may offer enhanced aromatic stacking and metabolic resistance.
- Substituents: Both patent compounds include trifluoromethylpyrimidine and morpholine-ethoxy groups, which are absent in the target compound. These substituents likely improve target affinity (e.g., kinase ATP-binding pockets) and solubility, respectively.
- Biological Implications: The patent compounds’ trifluoromethyl and pyrimidine groups suggest optimization for potency against kinases (e.g., JAK or PI3K families). The target compound’s pyrrolidinone-carboxamide may target proteases or GPCRs .
Commercial Analogues from Biopharmacule Speciality Chemicals
The catalog lists:
2-(3-tert-butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-(3,4-dimethoxyphenyl)diazenyl-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl)amino)phenyl)tetradecanamide
2-(3-tert-butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-naphthalen-1-yldiazenyl-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl)amino)phenyl)tetradecanamide
Key Comparisons:
- Core Structure: These analogues use a pyrazole ring instead of thienopyrazole. Pyrazoles are common in COX-2 inhibitors and antimicrobial agents.
- Functional Groups: Both feature tetradecanamide chains and diazenyl linkers, which are absent in the target compound. The long aliphatic chain may enhance membrane permeability or confer detergent-like properties. The trichlorophenyl group in Biopharmacule compounds suggests antimicrobial or agrochemical applications, contrasting with the target’s methoxyphenyl group.
- Applications: The diazenyl and naphthalene groups imply use in dyes or photodynamic therapy, diverging from the target compound’s likely therapeutic focus .
Data Table: Structural and Functional Comparison
| Feature | Target Compound | Patent Compound 1 (EP 4 374 877) | Biopharmacule Compound 1 |
|---|---|---|---|
| Core Heterocycle | Thieno[3,4-c]pyrazole | Pyridazine | Pyrazole |
| Key Substituents | 4-Methoxyphenyl, tert-butyl, pyrrolidinone | Trifluoromethylpyrimidine, morpholine-ethoxy | Tetradecanamide, trichlorophenyl, diazenyl |
| Molecular Weight (Da)* | ~430 (estimated) | ~800–850 | ~900–950 |
| Solubility | Moderate (methoxy enhances polarity) | Low (trifluoromethyl reduces polarity) | Very low (long alkyl chain) |
| Potential Applications | CNS disorders, enzyme inhibition | Kinase inhibitors | Antimicrobials, dyes |
*Molecular weights estimated using PubChem tools; exact values require experimental data.
Research Findings and Implications
- Metabolic Stability: The tert-butyl group in all compounds enhances resistance to oxidative metabolism. However, the target compound’s thienopyrazole core may offer superior stability compared to pyridazines, which are prone to hydrolysis .
- Target Selectivity: The patent compounds’ trifluoromethylpyrimidine groups are optimized for kinase ATP-binding pockets, while the target’s pyrrolidinone-carboxamide may favor proteases (e.g., MMPs or caspases).
- Synthetic Complexity: Biopharmacule compounds’ diazenyl and tetradecanamide groups increase synthetic difficulty compared to the target compound’s simpler architecture.
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this compound?
Answer:
The compound’s synthesis involves multi-step routes, typically starting with the formation of the thieno[3,4-c]pyrazole core, followed by functionalization of substituents (e.g., tert-butyl and 4-methoxyphenyl groups). Key optimization strategies include:
- Solvent Selection : Use anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to prevent hydrolysis of reactive intermediates .
- Catalysts : Triethylamine or similar bases can enhance reaction rates and selectivity during amide bond formation .
- Monitoring : Thin-layer chromatography (TLC) and HPLC are critical for tracking reaction progress and ensuring intermediate purity .
- Temperature Control : Reactions often require precise temperature ranges (e.g., 0–5°C for sensitive steps like cyclization) to avoid side products .
Basic: How should researchers characterize the compound’s structure and purity?
Answer:
Comprehensive characterization requires:
- Spectroscopic Analysis :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly if biological activity hinges on stereochemical features .
Advanced: How can contradictory data on biological activity be resolved?
Answer:
Contradictions in activity data (e.g., varying IC₅₀ values across studies) may arise from:
- Structural Analogues : Compare activity of derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with chlorophenyl groups) to isolate key pharmacophores .
- Assay Conditions : Standardize protocols for cell lines, buffer pH, and incubation times to reduce variability .
- Computational Validation : Use molecular docking to predict interactions with target proteins (e.g., kinases) and validate with mutagenesis studies .
Advanced: What experimental designs are effective for studying reaction mechanisms?
Answer:
Mechanistic studies require:
- Isotopic Labeling : Incorporate deuterium or ¹³C at reactive sites (e.g., carbonyl groups) to track bond cleavage/formation via NMR .
- Kinetic Analysis : Monitor reaction rates under varying temperatures and concentrations to distinguish between SN1/SN2 or radical pathways .
- Computational Modeling : Quantum mechanical calculations (e.g., DFT) to map transition states and energy barriers, guided by ICReDD’s reaction path search methods .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Answer:
SAR studies should:
- Vary Substituents : Synthesize analogues with modifications to the tert-butyl, 4-methoxyphenyl, or pyrrolidone moieties to assess impact on solubility and target binding .
- Bioisosteric Replacement : Replace the thieno[3,4-c]pyrazole core with pyrazolo[3,4-d]pyrimidine to evaluate scaffold flexibility .
- Data-Driven Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .
Advanced: How should researchers address inconsistent yields in multi-step syntheses?
Answer:
Inconsistent yields often stem from:
- Intermediate Stability : Protect sensitive intermediates (e.g., using tert-butyldimethylsilyl groups for hydroxyl protection) .
- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .
- Scale-Up Adjustments : Re-evaluate purification methods (e.g., switching from column chromatography to recrystallization) for larger batches .
Advanced: What computational tools are suitable for predicting interactions with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina to model binding poses with receptors (e.g., G-protein-coupled receptors) .
- MD Simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over time .
- QSAR Models : Generate predictive models using datasets of analogous compounds (e.g., thieno-pyrazole derivatives) to prioritize synthesis targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
